Diisopropyl adipate

描述

Diisopropyl adipate is a diester of isopropyl alcohol and adipic acid. It is a clear, colorless, and odorless liquid known for its multifunctional properties. This compound is widely used in the cosmetic and personal care industry due to its emollient, plasticizer, and solvent properties .

准备方法

合成路线和反应条件

己二酸二异丙酯是通过己二酸与异丙醇之间的酯化反应合成的。该反应涉及己二酸的羧酸基团与异丙醇的羟基反应,生成己二酸二异丙酯和水作为副产物 。该过程通常涉及以下步骤:

酯化反应: 己二酸和异丙醇在催化剂存在下混合。

脱醇: 去除过量的醇。

蒸馏: 提纯产品。

洗涤: 去除杂质。

脱水和过滤: 最终提纯以获得高纯度的己二酸二异丙酯.

工业生产方法

在工业环境中,己二酸二异丙酯的生产涉及使用专门的设备,例如反应釜、冷凝器、水分离器、蒸馏釜和薄膜蒸发器。该工艺确保最终产品的高效性和纯度 .

化学反应分析

反应类型

己二酸二异丙酯主要经历酯化反应。它还可以在酸性或碱性条件下参与水解反应,导致形成己二酸和异丙醇 .

常用试剂和条件

酯化: 己二酸和异丙醇在催化剂存在下。

水解: 酸性或碱性条件,以分解酯键。

形成的主要产物

酯化: 己二酸二异丙酯和水。

水解: 己二酸和异丙醇.

科学研究应用

Cosmetic and Personal Care Applications

DIPA is widely utilized in cosmetic formulations due to its properties as a non-oily emollient. It enhances the texture of products while providing skin conditioning benefits.

Key Properties:

- Emollient : Acts as a lubricant on the skin surface, imparting a soft and smooth appearance.

- Rapid Absorption : Quickly penetrates the skin, making it suitable for formulations that require fast absorption.

- Low Residual Tack : Leaves minimal sticky residue, enhancing user experience in personal care products.

Common Uses:

- Moisturizers and Lotions : Used to improve skin hydration.

- Shaving Creams : Provides lubrication and reduces irritation during shaving.

- Makeup Products : Enhances spreadability and feel of foundations and lipsticks.

| Product Type | Application of DIPA |

|---|---|

| Moisturizers | Softening agent, enhances hydration |

| Shaving Creams | Reduces friction, improves glide |

| Sunscreens | Enhances spreadability, non-greasy feel |

| Hair Care Products | Improves texture, reduces frizz |

Pharmaceutical Applications

DIPA has been investigated for its potential therapeutic benefits, particularly in drug formulations.

Adjuvant Effects

Research indicates that DIPA can enhance the efficacy of certain drugs by acting as an adjuvant. A study demonstrated that DIPA activated TRPA1 channels in sensory neurons, which may have implications for enhancing skin sensitization in topical applications .

Case Study: Contact Hypersensitivity

In a mouse model, DIPA was shown to augment contact hypersensitivity responses when used alongside fluorescein isothiocyanate (FITC). This suggests potential applications in enhancing vaccine efficacy or topical treatments .

Plasticizer Applications

DIPA serves as an alternative plasticizer in various materials, particularly in PVC and cellulose esters.

Benefits as a Plasticizer:

- Low Temperature Resistance : Maintains flexibility at lower temperatures.

- Compatibility : Compatible with a range of polymers, improving mechanical properties without compromising safety profiles compared to traditional phthalate plasticizers.

Research Findings

A study highlighted that DIPA could replace phthalate esters without significant loss in performance while addressing health concerns associated with phthalates .

Industrial Applications

DIPA is also employed in industrial applications such as cleaning agents and agricultural products.

Uses in Industry:

- Solvent Properties : Acts as a solvent for various chemical formulations.

- Carrier for Agrochemicals : Used to enhance the effectiveness of agricultural chemicals.

| Industry Sector | Application of DIPA |

|---|---|

| Cleaning Products | Solvent and emulsifier |

| Agriculture | Carrier for pesticides |

| Textile Treatment | Improves fabric feel and durability |

作用机制

己二酸二异丙酯主要通过其润肤剂和溶剂特性发挥作用。它增强了制剂的延展性和吸收性,提供光滑且不油腻的质地。该化合物与皮肤表面相互作用,形成一层保护层,有助于保持水分 .

相似化合物的比较

类似化合物

- 肉豆蔻酸异丙酯

- 棕榈酸辛酯

- 辛酸/癸酸甘油三酯

比较

己二酸二异丙酯因其轻盈且不油腻的质地而独一无二,使其适合各种化妆品应用。与类似化合物相比,它具有更好的延展性和吸收性,从而增强了制剂的整体感官体验 .

生物活性

Diisopropyl adipate (DIPA) is an ester derived from adipic acid and isopropanol. It is primarily used as a plasticizer and solvent in various industrial applications, but its biological activity has garnered attention in recent research. This article explores the biological activities of DIPA, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

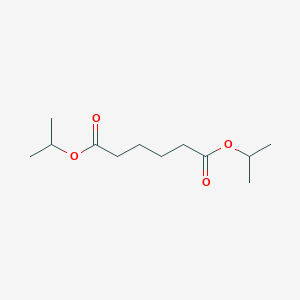

Chemical Structure and Properties

This compound has the following chemical structure:

It is characterized by its low viscosity, good thermal stability, and ability to dissolve a wide range of substances, making it suitable for use in formulations requiring a non-toxic solvent.

1. Cellular Mechanisms

DIPA has been shown to interact with various cellular pathways, influencing processes such as apoptosis, autophagy, and inflammation. Notably, it acts as an activator of the TRPA1 receptor, which is involved in nociception and inflammatory responses .

- Apoptosis and Cell Cycle : Research indicates that DIPA may modulate apoptosis through the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation .

- Inflammation : DIPA's interaction with G-protein coupled receptors (GPCRs) suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

2. Antimicrobial Activity

DIPA exhibits antimicrobial properties against various pathogens, including bacteria and viruses. Studies have demonstrated its efficacy against:

- Bacterial Infections : DIPA has shown activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Viral Infections : Preliminary findings suggest that DIPA may inhibit the replication of certain viruses such as HIV and HSV, though further research is needed to elucidate the mechanisms involved .

3. Neuronal Signaling

DIPA influences neuronal signaling pathways, particularly through its interaction with neurotransmitter receptors. It has been noted for its effects on:

- 5-HT Receptors : DIPA's modulation of serotonin receptors may contribute to its potential anxiolytic effects .

- Calcium Channels : Its ability to affect calcium ion channels could have implications for neuroprotection and synaptic plasticity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DIPA against common pathogens in clinical settings. Results indicated that DIPA significantly reduced the growth of Staphylococcus aureus and Escherichia coli when tested in vitro. The study concluded that DIPA could be developed into a topical antimicrobial agent for wound care applications.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment using animal models of inflammation, DIPA was administered to assess its impact on inflammatory markers. The results demonstrated a significant reduction in TNF-alpha levels, suggesting that DIPA may serve as an effective anti-inflammatory agent.

Research Findings Summary

| Biological Activity | Mechanism/Pathway | Findings |

|---|---|---|

| Apoptosis | NF-κB signaling | Modulates cell survival |

| Antimicrobial | Direct action on bacteria/viruses | Effective against S. aureus, E. coli |

| Neuronal signaling | Interaction with 5-HT receptors | Potential anxiolytic effects |

| Inflammation | GPCR activation | Reduces TNF-alpha levels |

属性

IUPAC Name |

dipropan-2-yl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQWESQEGGJUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027641 | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Light alcoholic aroma | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

251.00 to 253.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.968 (20°) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6938-94-9 | |

| Record name | Diisopropyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1 °C | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。